molecular formula C19H17NO2 B4702699 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline

1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline

Cat. No. B4702699
M. Wt: 291.3 g/mol
InChI Key: BXOLEALNVMAQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline, also known as MIPO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MIPO is a synthetic compound that belongs to the indole family and has been found to have promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline is not fully understood. However, it has been proposed that 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline exerts its pharmacological effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory responses. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to inhibit the activation of NF-κB, which leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline is also stable under various conditions, which makes it suitable for long-term storage. However, 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline also has low bioavailability, which means that it may not reach therapeutic concentrations in vivo.

Future Directions

1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has promising potential for therapeutic applications in various fields of medicine. There are several future directions for research on 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline. One direction is to study the pharmacokinetics and pharmacodynamics of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline in vivo. Another direction is to explore the potential of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the exact mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline and to identify potential targets for its pharmacological effects.
In conclusion, 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline exerts its pharmacological effects through the inhibition of the NF-κB pathway. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline, including the study of its pharmacokinetics and pharmacodynamics in vivo, and its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-methyl-1-benzofuran-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-6-7-16-15(12-22-18(16)10-13)11-19(21)20-9-8-14-4-2-3-5-17(14)20/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOLEALNVMAQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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